Tert-butyl 3-allyl-3-aminohex-5-enoate
Description
Tert-butyl 3-allyl-3-aminohex-5-enoate is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . It is an amino acid derivative that features a tert-butyl ester group, an allyl group, and an amino group attached to a hexenoic acid backbone.
Properties
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enylhex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-13(14,9-7-2)10-11(15)16-12(3,4)5/h6-7H,1-2,8-10,14H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQIBNRVVEBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC=C)(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-allyl-3-aminohex-5-enoate typically involves the reaction of 5-hexenoic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. Subsequently, the allyl group is introduced through an allylation reaction, and the amino group is incorporated via an amination reaction. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine, a critical step for further functionalization:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature .
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Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage to release CO₂ and form the ammonium trifluoroacetate salt.
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Outcome : Quantitative deprotection (99% yield) , enabling downstream nucleophilic reactions (e.g., alkylation, acylation).
Dihydroxylation of the Allyl Group
The hex-5-enoate moiety undergoes stereoselective dihydroxylation:
| Condition | Reagents | Diastereoselectivity | Yield |
|---|---|---|---|
| Upjohn (OsO₄, NMO) | OsO₄, N-methylmorpholine N-oxide | 2R,3R,4S,5S (95:5 dr) | 82% |
| Donohoe (OsO₄, TMEDA) | OsO₄, tetramethylethylenediamine | 2R,3R,4R,5R (95:5 dr) | 78% |
Aziridination Reactions
The allyl-amine system participates in stereodivergent aziridination:
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Trans-Aziridines : Sodium hydride in DMF induces 1,3-allylic strain, favoring trans-selectivity (>99% dr) .
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Cis-Aziridines : Pd(PPh₃)₄ catalysis in THF promotes syn-addition (cis-selectivity, 85% yield) .
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Example : Formation of azabicyclo[3.1.0]hexane scaffolds via intramolecular cyclization .
Intramolecular Cyclization via Dearomatising Amination
Under acidic conditions, the deprotected amine triggers nucleophilic attack on the allyl group:
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Conditions : TFA-mediated Boc deprotection followed by heating in MeCN/H₂O .
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Outcome : Spirocyclic pyrrolidine formation (75–92% yield) .
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Mechanism : Electrophilic nitrogen intermediate generated via SEAr-like pathway .
Cross-Coupling Reactions
The allyl group participates in transition metal-catalyzed couplings:
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Heck Reaction : Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF enable coupling with aryl halides (60–75% yield) .
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Suzuki-Miyaura : Pd(dppf)Cl₂ catalyzes boronic acid coupling (70–85% yield) .
Ester Hydrolysis and Derivatization
The tert-butyl ester is hydrolyzed to the carboxylic acid:
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-allyl-3-aminohex-5-enoate serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for the introduction of functional groups that are crucial for developing pharmaceuticals. For instance, the compound can be utilized in the synthesis of chiral N-activated aziridines, which are valuable building blocks in asymmetric synthesis .
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Asymmetric Synthesis | Used to create chiral intermediates for pharmaceuticals |
| Building Block | Serves as a precursor for complex organic molecules |
| Functionalization | Allows for the introduction of diverse functional groups |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The compound's amino and allyl groups can contribute to its biological activity, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of amino acids exhibit anticancer properties. This compound could be modified to enhance its efficacy against specific cancer types, leveraging its structure to interact with biological targets involved in tumor growth and proliferation .
Environmental Applications
The compound also finds applications in environmental chemistry, particularly in the study of heterocyclic amines, which are known carcinogens formed during cooking processes. Understanding the behavior of compounds like this compound can help assess their mutagenicity and potential health impacts .
Table 2: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Mutagenicity | Evaluated the role of similar compounds in DNA binding and cancer initiation |
| Carcinogenicity | Investigated environmental exposure risks associated with heterocyclic amines |
Mechanism of Action
The mechanism of action of tert-butyl 3-allyl-3-aminohex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the allyl and ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-allyl-3-aminohex-5-enoate include other amino acid derivatives with different ester and alkyl groups. For example:
Tert-butyl 3-aminohex-5-enoate: Lacks the allyl group, which may affect its reactivity and binding properties.
Ethyl 3-allyl-3-aminohex-5-enoate: Has an ethyl ester group instead of a tert-butyl group, which can influence its stability and solubility.
Methyl 3-allyl-3-aminohex-5-enoate: Contains a methyl ester group, leading to different physicochemical properties compared to the tert-butyl derivative.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics that are valuable in various research applications .
Biological Activity
Tert-butyl 3-allyl-3-aminohex-5-enoate (CAS No. 1228552-15-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the available literature on its biological effects, synthesis, and applications.
- Molecular Formula : C13H23NO2
- Molecular Weight : 225.33 g/mol
- Structure : The compound features a tert-butyl group, an allylic amine, and an enone moiety, which may contribute to its reactivity and biological properties.
1. Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain allylic amines can inhibit proteasome activity, leading to apoptosis in cancer cells. In particular, the inhibition of specific proteasome subunits can sensitize multiple myeloma cells to conventional therapies like bortezomib .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| LU-102 | 0.084 | Proteasome inhibitor |
| This compound | TBD | Potential inhibitor |
2. Mechanistic Studies
Preliminary mechanistic studies suggest that the compound may undergo palladium-catalyzed reactions, which could facilitate the formation of biologically active derivatives through C–H activation processes . This pathway is crucial for developing new therapeutic agents.
3. Synthesis of Analogues
The synthesis of various analogues of this compound has been explored to enhance biological activity and selectivity. For example, modifications at the amino or allylic positions have been shown to affect the potency of these compounds against cancer cell lines .
Study on Proteasome Inhibition
In a comparative study, several inhibitors were tested for their effects on proteasome activity in Raji cell lysates:
- Method : Competitive activity-based protein profiling (cABPP) was utilized to assess the potency of various compounds.
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| LU-102 | 0.1 | 60% |
| Tert-butyl analogue | 1 | TBD |
The results indicated that structural modifications could significantly influence the inhibitory effects against specific proteasome subunits .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-allyl-3-aminohex-5-enoate?
- Methodological Answer : The synthesis typically involves coupling tert-butyl esters with allylated amines. Key steps include:
- Activation of carboxylic acids : Use thionyl chloride to convert carboxylic acids to acid chlorides, followed by reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
- Allylation : Introduce the allyl group via nucleophilic substitution or palladium-catalyzed coupling. For example, tert-butyl carbamate intermediates can undergo Suzuki-Miyaura reactions with allyl boronic acids under Pd catalysis (Pd₂(dba)₃, XPhos ligand) in solvents like n-butanol .
- Purification : Silica gel chromatography or crystallization is used to isolate the product.
Q. How is this compound characterized in research settings?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For example, allyl protons appear as multiplet signals between δ 5.1–5.8 ppm, while tert-butyl groups show singlets near δ 1.4 ppm .
- LC-MS/HPLC : Used to assess purity and molecular weight. High-resolution mass spectrometry (HRMS) validates the molecular formula .
- FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Store below -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester or oxidation of the allyl group .
- Light Sensitivity : Protect from UV light to avoid [2+2] cycloaddition of the allyl moiety.
- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid ester degradation .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt crystallization (e.g., tartaric acid derivatives) to separate enantiomers .
- Asymmetric Catalysis : Employ catalysts like Jacobsen’s Co-salen complexes for enantioselective allylic amination .
- Stereochemical Monitoring : 2D NMR (NOESY, COSY) confirms spatial arrangements, particularly for the allyl and amino groups .
Q. How do researchers resolve contradictions in spectral data for this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -60°C) can resolve overlapping signals caused by conformational flexibility in the allyl chain .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
- Cross-Validation : Use complementary techniques like X-ray crystallography or IR spectroscopy to confirm functional group assignments .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility, while toluene reduces side reactions in thermal conditions .
- Reaction Monitoring : Use inline FT-IR or LC-MS to track intermediate formation and adjust reaction time/temperature .
Q. How can researchers detect and quantify byproducts in synthetic workflows?
- Methodological Answer :
- Advanced Chromatography : UPLC-MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) separates byproducts like hydrolyzed esters or dimerized allyl groups .
- Isotopic Labeling : ¹³C-labeled tert-butyl groups help trace degradation pathways via isotopic pattern analysis in HRMS .
Q. What mechanistic insights are critical for photocatalyzed amination of this compound?
- Methodological Answer :
- Radical Trapping : Use TEMPO or BHT to identify radical intermediates in photoredox reactions .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to probe H-atom transfer steps .
- Transient Absorption Spectroscopy : Monitor excited-state dynamics of photocatalysts (e.g., Ir(ppy)₃) to correlate with product yields .
Q. How can contradictions in biological activity data be addressed?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations to confirm EC₅₀/IC₅₀ values .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if degradation products interfere with activity .
- Structural Analogues : Synthesize derivatives (e.g., tert-butyl 3-allyl-3-nitrohex-5-enoate) to isolate structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
